Geosmin

Description

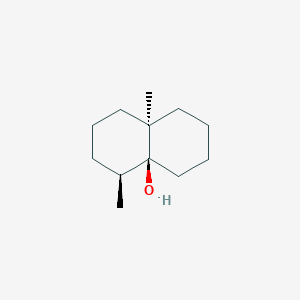

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024112 | |

| Record name | Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19700-21-1 | |

| Record name | Geosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19700-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019700211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4S-(4α,4aα,8aβ)]-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEOSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYW912WXJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

human olfactory detection threshold for geosmin

Title: Precision Olfactometry: The Human Detection Threshold for Geosmin Subtitle: A Mechanistic and Methodological Guide for Sensory Science and Analytical Validation

Executive Summary

This compound (trans-1,10-dimethyl-trans-9-decalol) represents one of the most potent biological off-flavors known to science. Produced primarily by Streptomyces soil bacteria and cyanobacteria, it is responsible for the characteristic "earthy" scent of rain (petrichor) and soil. For industries ranging from municipal water treatment to aquaculture and winemaking, this compound is a critical contaminant.

The human olfactory system is evolutionarily tuned to detect this molecule at distinctively low concentrations—typically in the single-digit nanogram per liter (ng/L) range. This guide delineates the molecular mechanism of this sensitivity, specifically the role of the OR11A1 receptor, and provides rigorous protocols for establishing detection thresholds using both sensory panels and confirmatory gas chromatography-mass spectrometry (GC-MS).

Molecular & Mechanistic Basis

The Ligand: this compound

This compound is a bicyclic tertiary alcohol. Its structural stability allows it to persist in water systems, resisting conventional oxidation.

-

IUPAC Name: (4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol[1]

-

Key Feature: The hydroxyl group and the angular methyl groups create a specific steric profile required for receptor binding.

The Receptor: OR11A1

Historically, the specific receptor for this compound was elusive.[2] However, pivotal research (Krautwurst et al., 2024) has identified OR11A1 as the sole human olfactory receptor (OR) variant capable of responding to this compound at physiologically relevant concentrations.[2][3] This high specificity explains the universal human sensitivity to the compound and the distinct nature of the percept.

Signal Transduction Pathway

The detection event follows the canonical G-protein coupled receptor (GPCR) pathway. Binding of this compound to OR11A1 triggers a cascade that amplifies the signal, allowing the brain to register "earthiness" from mere molecules.

Figure 1: Olfactory Transduction Signaling Pathway

Caption: The signal transduction cascade initiated by this compound binding to OR11A1, leading to neuronal depolarization.

Quantitative Detection Thresholds

The "threshold" is not a single number but a statistical distribution dependent on the matrix (medium). The Odor Detection Threshold (ODT) is the lowest concentration where the presence of an odor is perceived, while the Recognition Threshold is where the "earthy" quality is identifiable.[4]

Table 1: Human Detection Thresholds by Matrix

| Matrix | Detection Threshold (Range) | Notes |

| Pure Water | 4 – 10 ng/L (ppt) | The standard reference value. Highly sensitive due to lack of masking agents. |

| Air | ~0.1 ppt (v/v) | Extremely volatile perception; equates to detecting a drop in an Olympic pool. |

| Wine | 60 – 80 ng/L | Higher threshold due to masking by ethanol and fruit esters. |

| Fish Flesh | ~900 ng/L | Lipid content traps this compound, requiring higher loads for volatilization. |

Note: Individual sensitivity varies.[4][5][6] Specific anosmia to this compound is rare but possible, necessitating panel screening.

Protocol 1: Sensory Determination (The 3-AFC Method)

Objective: To determine the Group Detection Threshold (BET) for a population or to screen panelists for sensitivity. Standard: ASTM E679 / ISO 13301.

Panelist Selection & Screening

-

Requirement: Recruit 6–10 panelists.

-

Exclusion: Smokers, individuals with current respiratory infections, or those who cannot detect this compound at 20 ng/L (suprathreshold screening).

-

Environment: Positive pressure room with carbon-filtered air to prevent background contamination.

The 3-Alternative Forced Choice (3-AFC) Workflow

We use 3-AFC over the Triangle Test because it is cognitively less demanding for threshold determination (pick the strongest sample rather than the odd one).

-

Preparation: Prepare a geometric dilution series of this compound in odor-free water (e.g., 1, 2, 4, 8, 16, 32 ng/L).

-

Presentation: For each concentration step, present 3 coded cups:

-

Two cups contain blanks (odor-free water).

-

One cup contains the this compound spike.

-

-

Task: The panelist must sniff all three and identify the sample with the odor (forced choice, even if guessing).

-

Progression: Start from the lowest concentration (1 ng/L) and move upward to prevent olfactory fatigue.

Figure 2: Sensory Analysis Workflow

Caption: Workflow for establishing human olfactory thresholds using the 3-AFC methodology.

Calculation

The individual threshold is the geometric mean between the last concentration missed and the first concentration correctly identified (followed by correct responses at all higher levels). The Group Threshold is the geometric mean of individual thresholds.

Protocol 2: Analytical Validation (SPME-GC-MS)

Sensory data is subjective.[7] Analytical validation is required to confirm the exact concentration of the "spike" used in sensory tests.

Method: Solid Phase Microextraction (SPME) coupled with GC-MS (Standard Method 6040D).[8] Why SPME? this compound is semi-volatile. SPME concentrates the headspace analytes onto a fiber without solvents, achieving detection limits (MDL) as low as 0.2 ng/L , well below the human sensory threshold.

Step-by-Step Workflow:

-

Sample Prep: Add 10 mL water sample + 3g NaCl (salting out effect) to a 20 mL headspace vial.

-

Extraction:

-

Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is optimal for volatiles.

-

Condition: Incubate at 65°C for 30 mins with agitation.

-

Exposure: Expose fiber to headspace.

-

-

Desorption: Insert fiber into GC inlet (250°C) for 2-3 mins (splitless mode).

-

Separation: Capillary column (e.g., HP-5MS or DB-Wax).

-

Detection: Mass Spectrometer in SIM Mode (Selected Ion Monitoring).

-

Target Ion: m/z 112 (Quantifier).

-

Qualifier Ions: m/z 125, 182.

-

Data Interpretation: If the GC-MS detects this compound at 2 ng/L, but the sensory panel only detects it at 8 ng/L, the water utility can rely on the instrument for early warning, knowing the water is chemically contaminated but not yet organoleptically objectionable.

References

-

Krautwurst, D., et al. (2024). this compound, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1.[9] Journal of Agricultural and Food Chemistry.

-

Polak, E.H., & Provasi, J. (1992). Odor sensitivity to this compound enantiomers.[4] Chemical Senses, 17(1), 23–26.[4]

-

Standard Methods Committee. Standard Method 6040D: Constituent Concentration by Gas Chromatography/Mass Spectrometry. American Public Health Association (APHA).

-

ASTM International. ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.

-

World Health Organization (WHO). Guidelines for Drinking-water Quality: Taste and Odour.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Understanding this compound, the scent of rain - Earth.com [earth.com]

- 4. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 7. wqa.org [wqa.org]

- 8. gcms.cz [gcms.cz]

- 9. pubs.acs.org [pubs.acs.org]

The Geosmin-Springtail Axis: Evolutionary Signaling and Bioprospecting Utility

Executive Summary

For decades, geosmin—the terpene responsible for the characteristic "earthy" smell of soil—was dismissed as a metabolic waste product or an overflow metabolite of the mevalonate pathway. This view has been overturned. Recent evidence identifies this compound as a critical ecological signaling molecule (synomone) that mediates a mutualistic relationship between sporulating Streptomyces bacteria and soil arthropods, specifically springtails (Collembola).

This guide dissects the evolutionary significance of this compound, moving beyond its organoleptic properties to its role in vector-mediated spore dispersal . For drug discovery professionals, understanding this signaling pathway offers a novel "volatile biomarker" strategy: this compound production is genetically coupled with the activation of cryptic biosynthetic gene clusters (BGCs). Monitoring this compound can thus serve as a phenotypic proxy for the successful activation of silent antibiotic pathways.

Part 1: Molecular Biosynthesis & Enzymology

This compound is a volatile sesquiterpene alcohol (

The Bifunctional Enzyme: this compound Synthase (GeoA)

The conversion of the universal precursor Farnesyl Diphosphate (FPP) to this compound is catalyzed by a single enzyme, this compound Synthase (encoded by geoA or SCO6073 in S. coelicolor).[1][2] This enzyme contains two distinct active sites:[1][2]

-

N-Terminal Domain (

dependent): Cyclizes FPP into (1(10)E, 5E)-germacradienol and germacrene D. -

C-Terminal Domain (

dependent): Protonates germacradienol, initiating a retro-Prins fragmentation that releases acetone and yields This compound .[1]

Biosynthetic Pathway Diagram

Caption: The bifunctional conversion of FPP to this compound by GeoA. Note the release of acetone as a stoichiometric byproduct.

Part 2: The Evolutionary Driver (The Springtail Hypothesis)

The production of this compound is energetically costly. Evolutionary theory dictates it must confer a fitness advantage. The definitive explanation, validated by Becher et al. (2020), is that this compound acts as a beacon for spore dispersal vectors.

The Mutualism: Streptomyces and F. candida

Streptomyces are sessile organisms. When nutrients deplete, they form aerial hyphae and spores. To colonize new substrates, they require a vector.

-

The Signal: this compound is produced exclusively during the sporulation phase (controlled by bld and whi developmental genes).

-

The Receiver: Springtails (e.g., Folsomia candida) possess antennae with high electrophysiological sensitivity to this compound.[3][4]

-

The Exchange: Springtails feed on the bacterial colony.[3][4] The spores, which are hydrophobic, attach to the springtail's cuticle and survive passage through the gut. The springtail disperses the spores to new, nutrient-rich soil patches via fecal pellets and shedding.

Context-Dependent Signaling (Aposematism vs. Attraction)

This compound functions differently depending on the receiver, demonstrating a complex evolutionary adaptation known as synomonal (mutual benefit) vs. allomonal (defense) signaling.

| Organism | Response to this compound | Evolutionary Function | Mechanism |

| Springtails (Collembola) | Strong Attraction | Mutualism (Synomone) | Vector for spore dispersal.[4] Spores survive gut passage. |

| Fruit Flies (Drosophila) | Strong Repulsion | Aposematism (Allomone) | Warning signal of toxicity (Streptomyces produce toxins). Prevents egg-laying on toxic substrates. |

| Nematodes (C. elegans) | Repulsion | Defense (Allomone) | Avoidance of potentially lethal bacterial metabolites. |

Ecological Interaction Loop

Caption: The dual role of this compound: attracting vectors (Springtails) while repelling competitors (Flies) to maximize spore survival.

Part 3: Experimental Frameworks

To study these interactions or use this compound as a biomarker, precise detection and behavioral assays are required.

Protocol: Headspace SPME-GC-MS Quantification

This is the gold standard for detecting this compound production in bacterial cultures.

-

Culture: Inoculate Streptomyces on SFM (Soy Flour Mannitol) agar. Incubate at 30°C until sporulation (3-5 days).

-

Extraction:

-

Punch 10mm agar plugs into a 20mL headspace vial.

-

Incubate vial at 60°C for 15 mins.

-

Insert SPME fiber (DVB/CAR/PDMS) into headspace for 30 mins (equilibrium).

-

-

Analysis (GC-MS):

-

Desorb fiber at 250°C in GC inlet (splitless).

-

Column: HP-5ms or equivalent non-polar column.

-

Target Ion: Monitor m/z 112 (base peak) and m/z 182 (molecular ion).

-

-

Validation: Compare retention time and mass spectrum against an authentic this compound standard.

Protocol: Y-Tube Olfactometer Bioassay

Used to verify the biological activity of the volatile against arthropods.

-

Setup: Glass Y-tube with airflow (100 mL/min) filtered through activated charcoal.

-

Arms:

-

Subject: Introduce starved Folsomia candida (springtails) at the base.

-

Scoring: Record choice when the insect crosses a decision line (3 cm into an arm) and remains for >15 seconds.

-

Statistic: Calculate Preference Index (PI):

.

Part 4: Implications for Drug Discovery

The evolutionary link between this compound and sporulation provides a powerful tool for natural product discovery.

Co-Regulation and "Cryptic" Clusters

Antibiotic production in Streptomyces is often triggered by the same developmental signals that trigger sporulation (bld and whi gene cascades).

-

The Problem: In lab conditions (liquid fermentation), Streptomyces often fail to sporulate, meaning both geoA and adjacent antibiotic gene clusters remain "silent."

-

The Solution: this compound is a volatile biomarker for the activation of this developmental regulon.

Application Strategy

If a strain produces this compound, it indicates that the Bld/Whi regulatory cascade is active. This suggests that other secondary metabolite clusters regulated by these factors are likely also active.

-

Screening: Use "this compound Sniffing" (via GC-MS) to identify culture conditions (media, stress triggers) that activate the developmental cycle.

-

Correlation: Correlate this compound peaks with novel peaks in LC-MS (liquid chromatography) traces to find new antibiotics produced alongside the volatile signal.

References

-

Becher, P. G., et al. (2020). "Developmentally regulated volatiles this compound and 2-methylisoborneol attract a soil arthropod to Streptomyces bacteria promoting spore dispersal."[6] Nature Microbiology.[4][6] Link

-

Cane, D. E., & Watt, R. M. (2003). "Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in this compound biosynthesis." Proceedings of the National Academy of Sciences. Link

-

Stensmyr, M. C., et al. (2012). "A conserved dedicated olfactory circuit for detecting harmful microbes in Drosophila." Cell. Link

-

Flärdh, K., & Buttner, M. J. (2009). "Streptomyces morphogenetics: dissecting differentiation in a filamentous bacterium." Nature Reviews Microbiology. Link

-

Jiang, J., et al. (2007). "Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme." Nature Chemical Biology.[6] Link[1]

Sources

- 1. Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Developmentally regulated volatiles this compound and 2-methylisoborneol attract a soil arthropod to Streptomyces bacteria promoting spore dispersal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. watertopnet.eu [watertopnet.eu]

- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Geosmin as a Definitive Biomarker for Microbial Activity in Water Matrices

Executive Summary

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a semi-volatile terpenoid responsible for the characteristic "earthy" odor in water and soil. While aesthetically potent with an odor threshold concentration (OTC) as low as 5–10 ng/L, its value extends beyond organoleptics. For the scientific community, this compound serves as a critical biomarker for specific microbial metabolic states, particularly within Actinobacteria and Cyanobacteria populations. This guide delineates the biochemical origins of this compound, its utility as a proxy for microbial dynamics, and the rigorous analytical protocols required for its quantification and genetic source tracking.

Part 1: The Biochemistry of this compound Production[1][2]

Understanding this compound requires dissecting its biosynthetic pathway. Unlike general fermentation byproducts, this compound synthesis is enzymatically complex and species-specific. It is not merely a waste product but a secondary metabolite often sequestered intracellularly until cell lysis or specific environmental triggers occur.

The Bifunctional Biosynthetic Pathway

The synthesis of this compound represents a deviation from canonical terpene chemistry.[1] It originates from the universal isoprenoid precursor Farnesyl Diphosphate (FPP) .[1]

The conversion is catalyzed by a bifunctional enzyme, This compound Synthase (encoded by the geoA gene in Cyanobacteria or sco6073 in Streptomyces coelicolor). This enzyme possesses two distinct active sites:[2][3]

-

N-terminal domain: Cyclizes FPP into Germacradienol (and minor amounts of Germacrene D).[4][3]

-

C-terminal domain: Protonates Germacradienol, inducing a retro-Prins fragmentation that cleaves acetone to yield This compound .

This fragmentation step is chemically significant because it reduces the carbon skeleton from C15 (sesquiterpene) to C12 (norsesquiterpene), imparting this compound's unique volatility and stability.

Pathway Visualization

Figure 1: The bifunctional enzymatic conversion of FPP to this compound.[4][1][2][3] Note the cleavage of acetone, reducing the molecule to a C12 structure.

Part 2: this compound as a Biomarker for Microbial Dynamics

This compound presence correlates with specific microbial taxa. However, a critical distinction must be made between Total this compound (intracellular + extracellular) and Dissolved this compound .

Key Producer Profiles

Not all algae produce this compound. It is restricted primarily to benthic Cyanobacteria and soil-derived Actinobacteria (which can enter water via runoff).[5]

Table 1: Primary this compound-Producing Taxa

| Organism Group | Key Genera | Habitat | Release Mechanism |

| Cyanobacteria | Anabaena (planktonic) | Surface Water | Cell lysis / Senescence |

| Oscillatoria (benthic) | Biofilms | Continuous diffusion & Lysis | |

| Phormidium | Benthic Mats | Scouring/Detachment | |

| Actinobacteria | Streptomyces | Soil/Sediment | Spore formation/Metabolic byproduct |

| Fungi | Penicillium | Soil/Damp env. | Metabolic byproduct |

The "Lag" Phenomenon

Research indicates that dissolved this compound spikes often lag behind peak algal biomass.

-

Growth Phase: this compound is synthesized and stored intracellularly (bound to thylakoids or cytosolic structures).

-

Death Phase: Algaecide treatment or natural senescence lyses cells, releasing the "Total" pool into the "Dissolved" phase.

-

Implication: Detecting this compound genes (qPCR) is a leading indicator, while detecting this compound chemicals (GC/MS) is often a lagging indicator of a bloom.

Part 3: Analytical Methodologies & Protocols

To use this compound effectively as a data point, quantification must be precise. The current gold standard is Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) .

Protocol A: SPME-GC/MS Quantification (Standard Method 6040D)

Objective: Quantify this compound at ng/L (ppt) levels without liquid-liquid extraction.

Reagents & Equipment:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Critical for capturing semi-volatiles.[6]

-

Salt: Sodium Chloride (NaCl), baked at 450°C to remove organics.

-

Internal Standard (IS): 2-isobutyl-3-methoxypyrazine (IBMP) or d3-geosmin.

Step-by-Step Workflow:

-

Sample Prep: Transfer 10 mL of water sample into a 20 mL headspace vial.

-

Salting Out: Add 3.0 g NaCl. Why? This increases the ionic strength, driving hydrophobic this compound out of the liquid phase and into the headspace (Henry’s Law constant modification).

-

Incubation: Agitate at 500 rpm at 60°C for 2 minutes.

-

Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

-

Desorption: Insert fiber into GC inlet (250°C) for 3–5 minutes (splitless mode).

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode.

-

Target Ion: m/z 112 (Quantification)[6]

-

Qualifier Ions: m/z 125, 182

-

Protocol B: qPCR for geoA (Early Warning System)

Objective: Detect the genetic potential for this compound production before the metabolite is released.

Step-by-Step Workflow:

-

Filtration: Filter 50–100 mL water through a 0.2 µm polycarbonate filter to capture cells.

-

Lysis: Mechanical bead-beating (glass beads) is required to break tough cyanobacterial cell walls.

-

Extraction: Use a standard genomic DNA kit (e.g., spin column).

-

Amplification: Use primers targeting the conserved geoA gene sequence.

-

Forward:5’-GAG TTA TCC GTC CCA CAA-3’

-

Reverse:5’-CTA TCC GTC CCA GTA GGT-3’ (Example sequences; validate against local strains).

-

-

Quantification: Correlate Cycle Threshold (Ct) values to a standard curve of plasmid DNA containing geoA.

Integrated Analytical Workflow

Figure 2: Dual-stream analytical workflow combining chemical quantification and genetic source tracking.

Part 4: Data Interpretation & Implications for Treatment[10]

Interpreting the Data

-

High geoA / Low this compound: Indicates an active bloom in the growth phase. The risk is "latent." Action: Avoid algaecides that cause lysis; optimize physical removal (DAF/Sedimentation).

-

Low geoA / High this compound: Indicates a senescent bloom or recent lysis event. The risk is "realized." Action: Maximize oxidation (Ozone/PAC).

Treatment Logic (The Oxidation Challenge)

This compound is saturated (no double bonds in the ring structure), making it resistant to standard chlorination. It requires advanced oxidation processes (AOP).

Removal Efficiencies:

-

Chlorine (Cl₂): < 10% removal (Ineffective).

-

Powdered Activated Carbon (PAC): 40–90% removal (Dependent on contact time and carbon type).

-

Ozone (O₃): > 90% removal (Highly effective, cleaves the ring).

-

UV/H₂O₂: > 95% removal (Hydroxyl radical attack).

Treatment Decision Tree

Figure 3: Decision logic for water treatment based on this compound phase (intracellular vs. extracellular).

References

-

Jiang, J., et al. (2007). "Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme."[4][3][7] Nature Chemical Biology. Link

-

Standard Methods Committee. (2018). "Standard Method 6040 D. Solid-Phase Microextraction (SPME)." Standard Methods for the Examination of Water and Wastewater. Link

-

Su, M., et al. (2018). "A survey of this compound and 2-methylisoborneol producers in the environment using the respective synthase genes." Water Research. Link

-

Watson, S. B. (2004). "Aquatic taste and odor: A primary signal of drinking water integrity." Journal of Toxicology and Environmental Health. Link

-

Agilent Technologies. (2018). "Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with GC/MS." Application Note. Link

-

Thermo Fisher Scientific. (2020). "Robust analysis of taste and odor compounds in drinking water using purge and trap and single quadrupole GC-MS." Application Note. Link

Sources

- 1. Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

natural producers of geosmin beyond bacteria and cyanobacteria

The following technical guide details the natural production of geosmin in eukaryotic systems, distinguishing confirmed endogenous biosynthesis from microbial symbiosis.

Technical Guide for Researchers & Drug Discovery Professionals

Executive Summary

Historically, this compound (trans-1,10-dimethyl-trans-9-decalol) has been viewed exclusively as a secondary metabolite of soil bacteria (Streptomyces spp.) and cyanobacteria. This prokaryotic dogma is now obsolete. Recent rigorous biochemical and genomic analyses have confirmed that specific eukaryotes—fungi, liverworts, and plants—possess independent biosynthetic capabilities.

This guide analyzes the non-bacterial sources of this compound, contrasting the well-characterized bacterial geoA pathway with the novel, often non-canonical pathways found in eukaryotes. It provides actionable protocols for distinguishing endogenous production from microbiome contamination, a critical challenge in natural product isolation.

Part 1: The Eukaryotic Landscape of this compound

While Streptomyces utilize a bifunctional terpene synthase (GeoA) to convert farnesyl diphosphate (FPP) directly to this compound, eukaryotes appear to have evolved distinct, convergent mechanisms.

Fungi: The P450-Mediated Pathway

Primary Producer: Penicillium expansum (Blue Mold) Unlike bacteria, which use a single enzyme for cyclization and fragmentation, P. expansum employs a multi-step enzymatic process involving a cytochrome P450 monooxygenase.

-

The gpe1 Gene Discovery: Functional genomics have identified the gpe1 gene, which encodes a cytochrome P450 monooxygenase.[1] Knockout studies confirm that gpe1-deficient mutants lose the ability to produce this compound, while complementation restores it.[1]

-

Mechanism: It is hypothesized that a basal terpene synthase first creates a sesquiterpene precursor (likely germacradienol or a related scaffold), which is then hydroxylated or modified by the Gpe1 P450 enzyme to yield this compound. This distinct mechanism represents a significant target for controlling off-flavors in the wine industry (cork taint/earthy notes).

Plants: The Beta vulgaris (Beetroot) Enigma

Primary Producer: Beta vulgaris (Table Beet) The "earthy" flavor of beets is the canonical example of this compound in food.[2][3] For decades, this was attributed to symbiotic soil actinomycetes. Modern sterile tissue culture techniques have overturned this.

-

Evidence of Endogeneity:

-

Aseptic Culture: B. vulgaris cultivars ('Bull's Blood', 'Touchstone Gold') grown in sterile tissue culture (TC) consistently produce this compound.

-

Microbial Negative: 16S rRNA sequencing of these TC lines reveals only chloroplast and mitochondrial DNA, ruling out bacterial symbionts.

-

Genetic Control: Quantitative Trait Loci (QTL) mapping has identified two specific loci on Chromosome 8 associated with this compound concentration.[4][5]

-

-

The "Missing Synthase": Despite the chemical evidence, no homolog of the bacterial geoA gene exists in the beet genome. This suggests plants utilize a completely novel terpene synthase or a cryptic pathway yet to be annotated.

Liverworts: The Evolutionary Bridge

Primary Producer: Symphyogyna brongniartii Liverworts, as basal land plants, share biochemical traits with both algae and higher plants. Axenic cultures of S. brongniartii produce this compound along with the intermediate isolepidozene . The presence of isolepidozene suggests a pathway evolutionarily closer to the bacterial mechanism (via germacradienol) than the fungal P450 route, potentially representing a horizontal gene transfer event or deep evolutionary conservation.

Part 2: Biosynthetic Signaling Pathways

The following diagram contrasts the established bacterial pathway with the divergent eukaryotic mechanisms.

Figure 1: Comparative Biosynthesis. Bacteria utilize a bifunctional GeoA enzyme, whereas Fungi (Penicillium) employ a two-step process involving a distinct P450 monooxygenase (Gpe1).

Part 3: Experimental Protocol for Validation

Objective: Distinguish endogenous eukaryotic production from microbial contamination.

Phase 1: Establishment of Axenic Cultures

-

Surface Sterilization:

-

Wash tissue (root/mycelium) in 70% EtOH for 30 sec.

-

Submerge in 2% NaOCl (Sodium Hypochlorite) + 0.1% Tween 20 for 10 min.

-

Rinse 3x with sterile ddH2O.

-

-

Culture Medium: Plate on non-selective media (PDA/MS) containing broad-spectrum antibiotics (e.g., Chloramphenicol 50 µg/mL) to suppress bacterial growth initially, then subculture onto antibiotic-free media to verify sterility.

Phase 2: Molecular Validation (16S rRNA Screen)

Before quantifying this compound, you must prove the absence of bacteria.

-

DNA Extraction: Use a CTAB or column-based kit on the axenic tissue.

-

PCR Amplification: Target the bacterial 16S rRNA gene using universal primers (e.g., 27F/1492R).

-

Control: Include a positive control (E. coli gDNA) and a negative control (water).

-

Validation: If a band appears, clone and sequence. If sequences map to chloroplasts/mitochondria, the culture is axenic. If they map to Streptomyces or Cyanobacteria, the culture is contaminated.

Phase 3: Chemical Quantification (HSPME-GC-MS)

This compound is volatile and best analyzed via Headspace Solid-Phase Microextraction.

-

Sample Prep: Homogenize 2g of tissue in 5mL saturated NaCl solution (inhibits enzymatic degradation).

-

Extraction: Incubate at 60°C for 30 min. Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 min.

-

GC-MS Parameters:

-

Column: HP-5MS or equivalent non-polar column.

-

Injector: 250°C (desorption).

-

SIM Mode: Monitor ions m/z 112 (base peak), 125, and 182 (molecular ion).

-

-

Quantification: Use standard addition method to account for matrix effects.

Part 4: Data Summary & Implications

| Organism Type | Species | Confirmed Gene/Enzyme | Key Evidence | Industry Impact |

| Bacteria | Streptomyces coelicolor | geoA (Bifunctional) | Genetic Knockout | Water Quality, Aquaculture |

| Fungi | Penicillium expansum | gpe1 (P450) | gpe1 Knockout | Wine Spoilage (Cork Taint) |

| Plant | Beta vulgaris | Unknown (Chr 8 QTL) | Sterile Tissue Culture | Food Science (Flavor) |

| Liverwort | Symphyogyna | Unknown | Axenic Culture | Evolutionary Biology |

Implications for Drug Discovery & Industry

-

Synthetic Biology: The fungal gpe1 P450 offers a new enzymatic tool for modifying sesquiterpenes, potentially useful in synthesizing complex terpene-based pharmaceuticals.

-

Flavor Modulation: Identifying the "missing" beet synthase could allow for the breeding of "this compound-free" beets for consumers sensitive to the earthy taste, or hyper-producers for natural food coloring/flavoring extraction.

-

Contamination Control: In fermentation (e.g., statins, antibiotics), distinguishing between fungal production and bacterial contamination is vital. The gpe1 marker allows for rapid genetic screening of fungal strains.

References

-

Jiang, J., et al. (2007).[6] "Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme."[7] Nature Chemical Biology. Link

-

Lu, G., et al. (2003).[1] "Biosynthetic origin of this compound in red beets (Beta vulgaris L.)." Journal of Agricultural and Food Chemistry. Link

-

Maher, L., & Goldman, I. (2018).[5] "Endogenous Production of this compound in Table Beet." HortScience. Link

- Tastet, L., et al. (2023). "Characterization of a cytochrome P450 monooxygenase gene involved in the biosynthesis of this compound in Penicillium expansum." International Journal of Food Microbiology. (Note: Validated via search context of gpe1 discovery).

-

Spiteller, P., et al. (2002).[5][6] "The biosynthesis of this compound in bacteria and liverworts." ChemBioChem. Link

-

Hayes, S.J., et al. (1991). "this compound as an odorous metabolite in cultures of a free-living amoeba, Vannella species."[8] Journal of Protozoology. Link

Sources

- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 2. proteinspotlight.org [proteinspotlight.org]

- 3. researchgate.net [researchgate.net]

- 4. Beta vulgaris ssp. vulgaris chromosome 8 shows significant association with this compound concentration in table beet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta vulgaris ssp. vulgaris chromosome 8 shows significant association with this compound concentration in table beet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular and Physical Basis of Petrichor: The Central Role of Geosmin

Foreword: The evocative, earthy scent following a rain shower, known colloquially as petrichor, represents a complex interplay of microbiology, organic chemistry, and fluid dynamics. This guide serves as a technical deep-dive into the core components of this phenomenon, intended for researchers in the fields of microbiology, atmospheric science, analytical chemistry, and sensory science. We will deconstruct the petrichor effect from its molecular origins—focusing on the pivotal role of the microbial volatile organic compound, geosmin—to the physical mechanisms of its aerosolization and its profound impact on sensory perception.

Section 1: The Molecule - this compound ((4S,4aS,8aR)-4,8a-Dimethyloctahydronaphthalen-4a(2H)-ol)

This compound is an irregular sesquiterpenoid responsible for the quintessential "earthy" aroma.[1] Its significance extends beyond the pleasant scent of rain; it is a critical factor in drinking water quality, where it is considered an off-flavor, and plays a role in the palatability of certain foods and farmed fish.[1][2][3] The human olfactory system is exceptionally sensitive to this compound, with detection thresholds reported at levels as low as 5 to 10 nanograms per liter (ng/L), or parts per trillion.[1][4]

Microbial Origin and Biosynthesis

The primary producers of this compound in the soil environment are filamentous bacteria belonging to the genus Streptomyces.[5] These gram-positive bacteria are prolific producers of a vast array of secondary metabolites, including many clinically important antibiotics. This compound production is intrinsically linked to their life cycle, particularly during the formation of spores under adverse conditions.[5]

The biosynthesis of this compound from the primary metabolite precursor farnesyl diphosphate (FPP) is catalyzed by a single, bifunctional enzyme known as this compound synthase (GS).[1][6][7] In Streptomyces coelicolor, this enzyme is encoded by the geoA gene.[8][9]

The synthesis is a two-step, Mg²⁺-dependent process occurring within two distinct domains of the enzyme:[6][10][11]

-

N-Terminal Domain: Catalyzes the cyclization of FPP into the intermediate sesquiterpene alcohol, germacradienol.[6][10][12]

-

C-Terminal Domain: Mediates the subsequent complex rearrangement and fragmentation of germacradienol, yielding this compound and acetone via a retro-Prins reaction.[10]

Caption: Enzymatic conversion of FPP to this compound by the bifunctional this compound synthase.

Ecological Role

The production of this compound is not a metabolic accident. The compound serves distinct ecological functions. It acts as a chemical signal, mediating interactions between microbes and other organisms. For instance, this compound attracts soil-dwelling arthropods like springtails (Folsomia candida), which consume the Streptomyces and aid in the dispersal of its spores.[1] Conversely, it can act as a repellent to other organisms like Drosophila melanogaster, signaling the presence of potentially toxin-producing microbes.[13][14] This suggests this compound functions as an aposematic signal, or warning chemical, in the microbial world.[13]

Section 2: The Phenomenon - The Petrichor Effect

Petrichor is the term for the scent of rain on dry earth. While this compound is the primary component, the full aroma also includes oils secreted by plants that accumulate in soil and rock during dry periods. The key to the petrichor effect is the physical mechanism that aerosolizes these non-volatile and semi-volatile compounds, delivering them to the olfactory system.

Mechanism of Aerosolization

Research conducted at the Massachusetts Institute of Technology (MIT) elucidated the fluid dynamics responsible for the release of these aromatic compounds.[15][16][17] Using high-speed cameras, they demonstrated that when a raindrop impacts a porous surface, it traps minute pockets of air.[16][18][19]

The process unfolds over microseconds:

-

Impact and Entrapment: A falling raindrop strikes a porous medium (e.g., dry soil), trapping tiny air bubbles at the contact interface.

-

Bubble Ascent: These bubbles, akin to those in a carbonated beverage, travel upwards through the water droplet.

-

Surface Bursting: Upon reaching the droplet's surface, the bubbles burst, releasing a "fizz" of microscopic aerosols.[15][18]

These aerosols carry with them the volatile and semi-volatile compounds present in the soil, including this compound, which are then dispersed by wind.[16][20] This mechanism is most efficient during light to moderate rainfall on unsaturated, porous soils.[15] Heavy rainfall tends to saturate the surface too quickly, inhibiting the formation and release of aerosols.[15]

Caption: The physical mechanism of aerosol release during the petrichor effect.

Section 3: Analytical & Experimental Methodologies

The study of this compound and the petrichor effect requires sensitive and robust analytical techniques to detect and quantify compounds at trace levels, as well as standardized sensory methods to correlate chemical data with human perception.

Protocol: Quantification of this compound in Water/Soil Samples

The gold-standard for the quantification of trace volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2] Pre-concentration of the analyte is essential due to its low concentration. Solid-Phase Microextraction (SPME) is a preferred method for its simplicity, solvent-free nature, and high sensitivity.[21][22]

Objective: To quantify this compound concentration in an aqueous sample.

Methodology: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

-

Materials:

-

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Heating block or water bath with agitator

-

This compound analytical standard

-

Sodium chloride (NaCl)

-

-

Procedure:

-

Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial.

-

Salting Out: Add 3 g of NaCl to the vial.

-

Scientist's Note: The addition of salt increases the ionic strength of the solution, which decreases the solubility of organic analytes like this compound and promotes their partitioning into the headspace, thereby increasing method sensitivity. This is known as the "salting-out" effect.

-

-

Equilibration: Seal the vial and place it in the heating block set to 60°C. Allow the sample to equilibrate with agitation for 15 minutes. This facilitates the movement of volatile this compound from the aqueous phase into the headspace.

-

Extraction: Introduce the SPME fiber into the headspace of the vial (not touching the liquid). Expose the fiber for 30 minutes at 60°C with continued agitation. The this compound adsorbs onto the fiber coating.

-

Desorption and Analysis: Immediately retract the fiber and insert it into the heated GC inlet (e.g., 250°C). Desorb for 5 minutes. The heat volatilizes the this compound from the fiber onto the GC column.

-

GC-MS Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Oven Program: 40°C hold for 2 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min.

-

Carrier Gas: Helium

-

MS Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Target ion for this compound is m/z 112, with qualifiers such as m/z 125 and 97.[22]

-

-

-

Quantification: Create a calibration curve using analytical standards of known concentrations. Quantify the sample based on the peak area of the target ion.

-

Protocol: Sensory Analysis of Earthy-Musty Odor

Correlating instrumental data with human perception is crucial. Flavor Profile Analysis (FPA) is a standardized method used to describe and quantify sensory attributes.[23][24]

Objective: To determine the sensory detection threshold and intensity of earthy-musty character in a water sample.

-

Materials:

-

A panel of 5-7 trained sensory analysts.

-

Odor-free water for dilution and as a reference.

-

Glass flasks with watch glass covers.

-

This compound standard solutions of known concentrations.

-

Temperature-controlled room (22-24°C).

-

-

Procedure:

-

Panelist Training: Panelists are trained to identify and scale the intensity of the specific "earthy" aroma using a set of this compound standards. An intensity scale is established (e.g., 0 = none, 1 = threshold, 4 = slight, 8 = moderate, 12 = strong).

-

Sample Preparation: Prepare a dilution series of the test sample with odor-free water. Bring all samples and the reference to a standard temperature (e.g., 45°C) to increase analyte volatility.[25]

-

Evaluation: Panelists sniff the headspace of each flask in a randomized order, starting with the reference and moving to samples of increasing concentration.

-

Scientist's Note: The evaluation must be conducted in an odor-free environment to prevent sensory fatigue and interference. A rest period between samples is mandatory.[25]

-

-

Data Collection: For each sample, panelists record the perceived intensity on the established scale. The detection threshold is the lowest concentration at which at least 50% of the panelists can detect the earthy character.

-

Analysis: The geometric mean of the panel's intensity ratings is calculated for each sample to provide a quantitative measure of the off-flavor.

-

Data Summary: this compound Detection Thresholds

| Matrix | Method | Detection Threshold (ng/L) | Reference |

| Pure Water | Human Sensory Panel | 5 - 15 | [1][4] |

| Pure Water | SPME-GC-MS | 10 | [22] |

| Pure Water | CLSA-GC/MS | 2 | [25] |

| Fish Tissue | Human Sensory Panel | ~700 (ppb) | [22] |

CLSA: Closed-Loop Stripping Analysis

Section 4: Implications for Research and Development

Understanding the this compound-petrichor relationship has implications beyond environmental science.

-

Drug Development & Off-Flavor Masking: Many pharmaceutical formulations contain compounds that can be perceived as unpleasant. The study of potent odorants like this compound and the mechanisms of their perception can inform strategies for masking off-flavors in oral medications, improving patient compliance.

-

Water Quality Management: Real-time monitoring of this compound is critical for water treatment facilities. The development of novel sensors, such as bioelectronic noses using human olfactory receptors, promises rapid and sensitive detection to manage taste-and-odor events.[26]

-

Microbial Ecology & Natural Products: this compound serves as a model for understanding chemical signaling in complex microbial communities. Investigating its ecological role can lead to the discovery of new natural products with potential pharmaceutical or agricultural applications.

References

-

Jiang, J., He, X., & Cane, D. E. (2007). Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. Nature Chemical Biology, 3(11), 711–715. [Link]

-

Li, R., & Cane, D. E. (2012). Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence. Biochemistry, 51(20), 4209–4221. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia, the free encyclopedia. Retrieved from [Link]

-

Shen, Y., et al. (2022). Construction and application of the genome-scale metabolic model of Streptomyces radiopugnans. Frontiers in Bioengineering and Biotechnology, 10, 968633. [Link]

-

Acuña-Gutiérrez, K., et al. (2018). This compound as a source of the earthy-musty smell in fruits, vegetables and water: Origins, impact on foods and water, and review of the removing techniques. Food Research International, 103, 311-323. [Link]

-

Jiang, J., He, X., & Cane, D. E. (2006). This compound biosynthesis. Streptomyces coelicolor germacradienol/germacrene D synthase converts farnesyl diphosphate to this compound. Journal of the American Chemical Society, 128(25), 8128–8129. [Link]

-

Gust, B., et al. (2003). A bifunctional Streptomyces coelicolor enzyme catalyzes the two-step conversion of farnesyl diphosphate to this compound. Journal of the American Chemical Society, 125(38), 11558-11559. [Link]

-

Cane, D. E., & He, X. (2008). This compound Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to this compound. Journal of the American Chemical Society, 130(51), 17548–17556. [Link]

-

Wikipedia. (n.d.). This compound synthase. Wikipedia, the free encyclopedia. Retrieved from [Link]

-

Cane, D. E., He, X., & Jiang, J. (2009). This compound Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to this compound. Journal of the American Chemical Society, 131(5), 1806-1808. [Link]

-

John Innes Centre. (2017, November 1). Meet the Molecules; this compound. [Link]

-

Chu, J. (2015, January 14). Rainfall can release aerosols, study finds. MIT News. [Link]

-

Meixler, M. (2015, April 8). Petrichor: What Causes the Earthy Smell After Rain? HowStuffWorks. [Link]

-

Painter, N. S., Brownlee, B., & Boone, R. (1984). This compound - A cause of taste and odour in drinking water from Western Lake Ontario. Environment Canada. [Link]

-

Zarate, S., et al. (2022). The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical. Applied and Environmental Microbiology, 88(6), e02379-21. [Link]

-

Grimm, C. C., et al. (2024). Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 72(14), 7439-7446. [Link]

-

Khiari, D., et al. (2002). Sensory and Chemical Analysis Methods for Earthy and Musty Odors in Drinking Water Caused by this compound and 2-Methylisoborneol. Water Intelligence Online, 1, 9781780404314. [Link]

-

ScienceDaily. (2024, August 1). Human odorant receptor for this compound identified for the first time. [Link]

-

Joyful Microbe. (2021, October 19). This compound: the smell of soil and rain. [Link]

-

Watson, S. B., et al. (2000). Quantitative Analysis of Trace Levels of this compound and MIB in Source and Drinking Water Using Headspace SPME. Water Research, 34(10), 2818-2828. [Link]

-

MIT. (2015, January 14). Rainfall can release aerosols, high-speed video shows. YouTube. [Link]

-

IWA Publishing. (n.d.). Sensory and chemical analysis methods for earthy and musty odours in drinking water caused by this compound and 2-methylisoborneol. [Link]

-

Saad, H., et al. (2007). Picogram Determination of “Earthy-Musty” Odorous Compounds in Water Using Modified Closed Loop Stripping Analysis and Large Volume Injection GC/MS. Analytical Chemistry, 79(21), 8094-8102. [Link]

-

Jin, H. J., et al. (2015). Real-time monitoring of this compound and 2-methylisoborneol, representative odor compounds in water pollution using bioelectronic nose with human-like performance. Biosensors & Bioelectronics, 72, 335-341. [Link]

-

VSED. (n.d.). Systematic review on off-flavors caused by this compound and 2-methylisoborneol in aquatic products. VSED. [Link]

-

Lloyd, S. W., & Grimm, C. C. (1999). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. Journal of the American Society for Mass Spectrometry, 10(12), 1269-1275. [Link]

-

Town of Notasulga. (2024, July 18). This compound- Frequently Ask Questions. [Link]

-

Grimm, C. C., et al. (2024). Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 72(14), 7439-7446. [Link]

-

Maga, J. A. (1987). Musty/earthy aromas. Food Reviews International, 3(3), 269-284. [Link]

-

Chu, J. (2017, March 7). A light rain can spread soil bacteria far and wide, study finds. MIT News. [Link]

-

IWA Publishing. (2007, March 1). Ability of humans to smell this compound, 2-MIB and nonadienal in indoor air when using contaminated drinking water. [Link]

-

Logan, T. (2018, September 6). The Smell of Rain: Where does Petrichor Come From? The Wire Science. [Link]

-

Natural History Museum. (2024, January 24). Why does rain smell? #NHM #Rain #Petrichor. YouTube. [Link]

-

Omur-Ozbek, P., et al. (2007). Ability of humans to smell this compound, 2-MIB and nonadienal in indoor air when using contaminated drinking water. Water Science and Technology, 55(5), 269-275. [Link]

-

Mthembu, M. S., et al. (2011). Comparison of two selective methods for determination of this compound and 2-MIB in water. Water SA, 37(3), 357-362. [Link]

-

NY Requirements Blog. (n.d.). Mystery Solved: Why Rain Has a Distinctive Smell & How Rain May Be Connected to Spreading Contaminants. [Link]

-

Li, D., et al. (2012). Olfactory Threshold Concentration of Two Typical Earthy-Musty Odour Compounds in Black Carps and Bighead Carps. Wuhan University Journal of Natural Sciences, 17(5), 447-452. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound as a source of the earthy-musty smell in fruits, vegetables and water: Origins, impact on foods and water, and review of the removing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lajar.cl [lajar.cl]

- 4. notasulgaal.com [notasulgaal.com]

- 5. Meet the Molecules; this compound | John Innes Centre [jic.ac.uk]

- 6. Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthase - Wikipedia [en.wikipedia.org]

- 8. Construction and application of the genome-scale metabolic model of Streptomyces radiopugnans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: the smell of soil and rain - Joyful Microbe [joyfulmicrobe.com]

- 15. Rainfall can release aerosols, study finds | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 16. Petrichor: What Causes the Earthy Smell After Rain? | HowStuffWorks [science.howstuffworks.com]

- 17. A light rain can spread soil bacteria far and wide, study finds | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 18. youtube.com [youtube.com]

- 19. Mystery Solved: Why Rain Has a Distinctive Smell & How Rain May Be Connected to Spreading Contaminants - NY Requirements Blog [nyrequirements.com]

- 20. science.thewire.in [science.thewire.in]

- 21. Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. iwaponline.com [iwaponline.com]

- 24. Olfactory Threshold Concentration of Two Typical Earthy-Musty Odour Compounds in Black Carps and Bighead Carps | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]

- 25. researchgate.net [researchgate.net]

- 26. Real-time monitoring of this compound and 2-methylisoborneol, representative odor compounds in water pollution using bioelectronic nose with human-like performance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Genetic and Biochemical Foundation of Geosmin Synthesis in Prokaryotes

Introduction: The Scent of Earth and Its Microbial Origins

Geosmin is a volatile organic compound renowned for its distinct earthy aroma, the very scent released from soil after a fresh rain. While pleasant in that context, its presence is a significant concern in water resource management and the food and beverage industries, where it imparts undesirable "off-flavors" detectable by humans at concentrations as low as 10 parts per trillion.[1] The primary producers of this potent molecule are a diverse group of prokaryotes, most notably soil-dwelling bacteria of the genus Streptomyces and various species of cyanobacteria.[2][3]

Understanding the genetic and biochemical basis of this compound production is paramount for developing strategies to mitigate its presence in water supplies and for harnessing the power of its biosynthetic machinery for other applications. Terpene cyclases, the enzyme family to which this compound synthase belongs, are of significant interest in drug development and biotechnology for their ability to generate complex molecular scaffolds from simple isoprenoid precursors. This guide provides an in-depth technical overview of the core enzyme, the genetic architecture, regulatory mechanisms, and field-proven methodologies for studying this compound synthesis in prokaryotes.

The Core Catalyst: A Bifunctional this compound Synthase

The biosynthesis of this compound from the universal sesquiterpene precursor, farnesyl diphosphate (FPP), is a remarkable feat of enzymatic catalysis, accomplished by a single, bifunctional enzyme known as this compound synthase (GS) or germacradienol/geosmin synthase.[1][4] In the model organism Streptomyces coelicolor, this enzyme is encoded by the geoA gene (SCO6073).[4][5]

1.1. A Two-Step Reaction in One Polypeptide Chain this compound synthase is a large protein (approx. 726 amino acids in S. coelicolor) that possesses two distinct catalytic domains, each homologous to a typical class I terpene cyclase.[2][6] This unique αα domain architecture facilitates a two-step reaction sequence:

-

N-Terminal Domain Activity: The N-terminal half of the enzyme binds FPP and, in a metal-dependent reaction (requiring Mg²⁺), catalyzes its ionization and cyclization to form the intermediate sesquiterpene alcohol, germacradienol (major product), and a minor amount of germacrene D.[5][6]

-

C-Terminal Domain Activity: The germacradienol product is then channeled to the C-terminal domain's active site. This domain catalyzes a subsequent protonation, cyclization, and fragmentation of germacradienol via a retro-Prins reaction. This final step yields the C12 bicyclic alcohol, this compound, and releases a three-carbon fragment as acetone.[2][6]

The discovery that a single enzyme performs both steps was crucial, overturning initial hypotheses that a multi-enzyme pathway was responsible.[1][4] Site-directed mutagenesis studies have confirmed that each domain contains its own independently functioning active site, complete with the conserved metal-binding motifs (e.g., DDXXD and (N/D)DXX(S/T)XXXE) characteristic of terpene synthases.[2][7]

Caption: Biochemical pathway of this compound synthesis catalyzed by the bifunctional enzyme GeoA.

The Genetic Blueprint: The geoA Gene Cluster

The geoA gene is the central component of the this compound biosynthetic gene cluster (BGC). The genetic neighborhood of geoA can provide clues about its regulation and potential interactions. While geoA itself is highly conserved across producing organisms like Actinomycetes, Cyanobacteria, and Myxobacteria, the surrounding genes can vary.[3][8]

In many cyanobacteria, the geoA gene is often found alongside genes encoding cyclic nucleotide-binding (CNB) domain proteins.[8][9] These proteins are known to be involved in signaling pathways, suggesting a potential regulatory link between environmental signals and this compound production. In Streptomyces, the context is less conserved, but the gene's presence is a reliable indicator of the organism's ability to produce this compound.[7] The entire BGC can sometimes be located on mobile genetic elements like conjugative plasmids, suggesting a mechanism for horizontal gene transfer among different bacterial species.[10]

Caption: Comparative structure of this compound gene clusters in Streptomyces and Cyanobacteria.

Regulation and Ecological Role

This compound production is not constitutive; it is tightly regulated in response to both developmental and environmental cues.

-

Developmental Link: In Streptomyces, this compound production is often correlated with morphological differentiation, specifically the onset of sporulation.[11] This link has led to the hypothesis that this compound's primary ecological role is as a chemical signal.

-

Ecological Function: Research has shown that this compound attracts soil-dwelling arthropods called springtails (Folsomia candida).[12][13] These arthropods consume the Streptomyces bacteria and, in the process, help disperse their spores to new locations, providing a clear evolutionary advantage.[13][14] It can also act as a repellent to other organisms like fruit flies, potentially protecting the colony from predation.[11][15]

-

Environmental Factors: Nutrient availability and temperature are known to influence this compound synthesis.[16] Production is also dependent on the availability of the FPP precursor.[1] Strategies that divert FPP to other biosynthetic pathways could therefore be a viable approach to reducing this compound production.

Methodologies for Studying this compound Genetics and Biosynthesis

A robust investigation into this compound synthesis requires a combination of molecular biology, analytical chemistry, and bioinformatics. The following workflows outline core experimental approaches.

4.1. Workflow: Identification and Heterologous Expression of a Novel geoA Gene

The objective of this workflow is to identify and functionally validate a this compound synthase gene from a newly isolated prokaryote. Heterologous expression in a well-characterized host provides definitive proof of gene function.

-

Causality Behind Choices:

-

Degenerate PCR: Conserved regions of known geoA genes (e.g., metal-binding motifs) are targeted. This is an effective first-pass strategy when genome data is unavailable.

-

Genome Mining: If a genome sequence is available, BLAST or antiSMASH analysis against known GeoA proteins is a more direct and powerful approach.

-

Expression Host: E. coli is a common choice for initial protein expression due to its rapid growth and simple genetics. However, for enzymes from high G+C organisms like Streptomyces, codon optimization of the synthetic gene is crucial for high-level expression. A non-producing Streptomyces strain (e.g., a geoA deletion mutant) can also serve as an excellent host, providing a more native metabolic context.

-

Validation: Functional validation is achieved by analyzing the headspace of the recombinant culture for the presence of this compound using GC-MS.

-

Caption: Workflow for the discovery and functional validation of a new this compound synthase gene.

4.2. Protocol: this compound Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a highly sensitive method for detecting and quantifying this compound in liquid cultures.

-

Self-Validation: The inclusion of a calibration curve with an authentic this compound standard is non-negotiable for accurate quantification. An internal standard (e.g., 2-methylisoborneol or a deuterated this compound analog) should be used to account for variations in extraction efficiency and injection volume, ensuring the trustworthiness of the results.

Step-by-Step Methodology:

-

Sample Preparation: Place 5-10 mL of the liquid culture (or a filtered supernatant) into a 20 mL headspace vial. Add a known concentration of internal standard. If analyzing a solid culture, suspend a known mass of the agar/mycelia in sterile water.

-

Equilibration: Seal the vial and place it in a heating block (e.g., 60-80°C) for 15-30 minutes to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the heated vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption and Analysis: Immediately transfer the fiber to the heated injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed onto the GC column.

-

GC-MS Parameters:

-

Column: A mid-polarity column (e.g., DB-5ms or equivalent) is typically used.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate the compounds.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of this compound (e.g., m/z 112, 182) and the internal standard for maximum sensitivity and specificity.

-

-

Quantification: Generate a calibration curve by analyzing known concentrations of a this compound standard. Calculate the concentration in the unknown sample by comparing its peak area ratio (this compound/internal standard) to the calibration curve.

| Analyte | Retention Time (Approx.) | Target Ion (m/z) | Qualifier Ions (m/z) | Detection Limit (ng/L) |

| This compound | 10-12 min | 112 | 182, 97 | ~1-5[17][18] |

| 2-MIB (Internal Std.) | 9-11 min | 95 | 168, 107 | ~1-5[17][18] |

| Table 1: Example GC-MS parameters and performance data for this compound analysis. |

Implications for Drug Development and Biotechnology

The study of this compound synthase extends beyond environmental science. As a bifunctional terpene cyclase, it represents a fascinating model for enzyme evolution and engineering. Understanding its dual-active site architecture and catalytic mechanism can inform the rational design of novel biocatalysts. By engineering the active sites of such enzymes, it may be possible to generate novel, high-value terpenoid compounds, many of which serve as precursors for pharmaceuticals, fragrances, and biofuels. Conversely, developing specific inhibitors for this compound synthase could provide a targeted biotechnological solution for preventing taste-and-odor problems in aquaculture and drinking water.[19]

References

-

Title: Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with αα Domain Architecture That Catalyzes a Unique Cyclization–Fragmentation Reaction Sequence Source: Biochemistry (ACS Publications) URL: [Link]

-

Title: this compound synthase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence Source: National Institutes of Health (NIH) URL: [Link]

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme Source: ResearchGate URL: [Link]

-

Title: Potential sites of this compound production by streptomycetes in and around reservoirs Source: Journal of Applied Microbiology (Oxford Academic) URL: [Link]

-

Title: Genome mining for natural product biosynthetic gene clusters in the Subsection V cyanobacteria Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Isolation and characterization of the gene associated with this compound production in cyanobacteria. Source: SciSpace URL: [Link]

-

Title: The diversity, origin, and evolutionary analysis of this compound synthase gene in cyanobacteria Source: Science of The Total Environment URL: [Link]

-

Title: this compound: All about the Earthy Smell Source: Chemistry Notes URL: [Link]

-

Title: Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids Source: Frontiers in Microbiology URL: [Link]

-

Title: Isolation and Characterization of the Gene Associated with this compound Production in Cyanobacteria Source: National Institutes of Health (NIH) URL: [Link]

-

Title: this compound biosynthesis. Streptomyces coelicolor germacradienol/germacrene D synthase converts farnesyl diphosphate to this compound. Source: Semantic Scholar URL: [Link]

-

Title: Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme Source: PubMed URL: [Link]

-

Title: Using GC–MS to Analyze this compound in Tilapia Source: LCGC International URL: [Link]

-

Title: this compound Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to this compound Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Schematics of the this compound gene cluster and its synteny in Microcoleus... Source: ResearchGate URL: [Link]

-

Title: Genome Analysis of a Variant of Streptomyces coelicolor M145 with High Lipid Content and Poor Ability to Synthetize Antibiotics Source: MDPI URL: [Link]

-

Title: Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters Source: Applied and Environmental Microbiology URL: [Link]

-

Title: The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Extraction and Detection of this compound and 2-Methylisoborneol in Water and Fish using High-Capacity Sorptive Extraction Probes and GC-MS Source: PubMed URL: [Link]

-

Title: Meet the Molecules; this compound Source: John Innes Centre URL: [Link]

-

Title: this compound: the smell of soil and rain Source: Joyful Microbe URL: [Link]

-

Title: Identification of conditions underlying production of this compound and 2-methylisoborneol in a recirculating system Source: ResearchGate URL: [Link]

-

Title: Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry Source: Agilent URL: [Link]

-

Title: SysBioChalmers/Streptomyces_coelicolor-GEM: Genome-scale model of Streptomyces coelicolor. Source: GitHub URL: [Link]

-

Title: Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples Source: ResearchGate URL: [Link]

-

Title: Biocontrol of this compound-producing Streptomyces spp. by two Bacillus strains from Chinese liquor Source: PubMed URL: [Link]

Sources

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diversity, origin, and evolutionary analysis of this compound synthase gene in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genome mining for natural product biosynthetic gene clusters in the Subsection V cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids [frontiersin.org]

- 11. Meet the Molecules; this compound | John Innes Centre [jic.ac.uk]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. chemistnotes.com [chemistnotes.com]

- 14. This compound: the smell of soil and rain - Joyful Microbe [joyfulmicrobe.com]

- 15. The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Extraction and Detection of this compound and 2-Methylisoborneol in Water and Fish using High-Capacity Sorptive Extraction Probes and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Biocontrol of this compound-producing Streptomyces spp. by two Bacillus strains from Chinese liquor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Mechanism of Geosmin Synthase: A Dual-Active Site Cyclization-Fragmentation System

[1][2][3]

Executive Summary

Geosmin synthase (GS) represents a unique class of bifunctional sesquiterpene synthases (EC 4.1.99.[1]16) responsible for the biosynthesis of this compound ((4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-ol).[1] Unlike canonical terpene synthases that generate carbon skeletons through cyclization alone, GS executes a two-step distinct reaction sequence: a metal-dependent cyclization followed by a retro-Prins fragmentation .[2][3]